Desmethylsildenafil-d8 citrate is a deuterated analog of desmethylsildenafil, which is a metabolite of sildenafil, commonly known as Viagra. This compound is primarily utilized in scientific research and analytical chemistry, particularly in pharmacokinetic studies and drug metabolism investigations. The introduction of deuterium in the molecular structure allows for enhanced tracking and quantification in mass spectrometry applications, providing valuable insights into the pharmacological behavior of sildenafil and its metabolites.
Desmethylsildenafil-d8 citrate falls under the category of pharmaceutical compounds, specifically as a synthetic analog used in drug metabolism studies. It is classified within the broader category of phosphodiesterase type 5 inhibitors due to its structural similarities to sildenafil.
The synthesis of desmethylsildenafil-d8 citrate typically involves several steps of organic chemistry techniques, including:
The synthesis process may utilize methods such as liquid chromatography and mass spectrometry for purification and characterization. The use of high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is common for analyzing the purity and concentration of synthesized compounds .
Desmethylsildenafil-d8 citrate has a molecular formula that reflects its structural modifications from sildenafil. The presence of deuterium isotopes alters the molecular weight and can be represented as follows:
The structural representation includes a substituted purine ring system characteristic of phosphodiesterase inhibitors.
The compound's molecular structure allows for specific interactions with biological targets, influencing its pharmacokinetics and dynamics during research applications.
Desmethylsildenafil-d8 citrate can undergo various chemical reactions typical for organic compounds, including:
These reactions can be monitored using chromatographic techniques to assess stability and reactivity under different conditions, providing insights into the compound's behavior in biological systems.
Desmethylsildenafil-d8 citrate functions as a phosphodiesterase type 5 inhibitor. Its mechanism involves:
Research indicates that the pharmacological effects are similar to those observed with sildenafil, making desmethylsildenafil-d8 a useful tool for studying drug interactions and metabolic pathways .
Relevant data from studies indicate that desmethylsildenafil-d8 citrate exhibits predictable behavior consistent with other phosphodiesterase inhibitors .
Desmethylsildenafil-d8 citrate is primarily employed in:
This compound serves as an essential tool for researchers studying the pharmacological effects and safety profiles of sildenafil-related medications.
The discovery of sildenafil citrate (Viagra®) by Pfizer in 1989 as an anti-angina agent marked a pivotal moment in cardiovascular pharmacology. During Phase I clinical trials, researchers observed an unexpected side effect: enhanced penile erections. This serendipitous finding redirected development toward erectile dysfunction (ED), culminating in its 1998 FDA approval for ED. The drug's efficacy stems from its primary metabolite, N-desmethylsildenafil, which retains approximately 50% of the parent compound's phosphodiesterase type 5 (PDE5) inhibitory activity [1] [8].
Desmethylsildenafil emerged as a critical analytical target due to its significant plasma concentrations—achieving levels up to 40–60% of sildenafil in humans—and extended elimination half-life. This pharmacokinetic profile necessitated rigorous quantification during therapeutic drug monitoring, especially given interindividual metabolic variability mediated by cytochrome P450 isoforms CYP3A4 and CYP2C9 [8] [10]. Research revealed that desmethylsildenafil contributes substantially to sildenafil's overall pharmacodynamic effects, transforming understanding of active metabolite roles in PDE5 inhibitor therapeutics [1].
Table 1: Key Metabolic Parameters of Sildenafil and Desmethylsildenafil
Parameter | Sildenafil | Desmethylsildenafil |
---|---|---|
Relative Potency | 100% | 50% |
Plasma Protein Binding | ~96% | ~95% |
Formation Pathway | CYP3A4/CYP2C9 | Further hydroxylation |
Elimination Half-life | 3–4 hours | 4–6 hours |
Contribution to Efficacy | Primary | Significant (≤50%) |
Deuterium-labeled compounds like desmethylsildenafil-d8 citrate incorporate deuterium atoms at specific molecular sites, creating distinct isotopic signatures without altering biological activity. This molecular engineering enables precise tracing of drug metabolism and distribution. Desmethylsildenafil-d8 citrate (chemical formula: C~27~H~28~D~8~N~6~O~11~S) features deuterium at eight positions within its piperazinyl sulfonyl moiety, providing a mass shift detectable via mass spectrometry [3] [6].
The primary application of desmethylsildenafil-d8 is as an internal standard in quantitative bioanalysis:
Table 2: Analytical Advantages of Desmethylsildenafil-d8 Citrate
Application | Technical Benefit | Research Impact |
---|---|---|
LC-MS/MS Internal Standard | Corrects for extraction efficiency variability | Enhances reproducibility in clinical pharmacokinetic studies |
Metabolic Stability Assays | Distinguishes parent drug from metabolites | Clarifies interspecies metabolic differences |
Drug-Drug Interaction Studies | Quantifies CYP inhibition/induction on metabolite formation | Identifies risk factors for toxicity (e.g., with CYP3A4 inhibitors) |
Drug repurposing leverages established pharmacological agents for new therapeutic indications, accelerating development while reducing costs and risks. Sildenafil itself exemplifies this paradigm, having been repurposed from angina to ED and pulmonary arterial hypertension (PAH) [1] [4]. Desmethylsildenafil-d8 citrate now serves as a critical tool in identifying novel applications:
Emerging therapeutic niches under investigation include:
Table 3: Drug Repurposing Candidates Involving Sildenafil Metabolites
Therapeutic Area | Mechanistic Rationale | Research Status |
---|---|---|
Neurodegenerative Diseases | cGMP-mediated neuroprotection and vasodilation | Preclinical validation |
Cancer Immunotherapy | Enhanced tumor infiltration of T cells | In vitro/in vivo models |
Fibrotic Disorders | Antifibrotic effects via TGF-β pathway modulation | Animal studies |
Comprehensive Compound Listing
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: